N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide
Description
Properties
IUPAC Name |
N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O/c1-3-14(19)16-11-4-5-13(12(15)10-11)18-8-6-17(2)7-9-18/h3-5,10H,1,6-9H2,2H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRJTNWWBDDYHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C=C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) for Piperazine Incorporation
The fluoro-substituted aromatic ring undergoes nucleophilic substitution with 4-methylpiperazine. The electron-withdrawing fluorine atom activates the para position for displacement, facilitated by polar aprotic solvents (e.g., dimethylacetamide, DMA) and elevated temperatures. Microwave-assisted synthesis (140°C, 30 minutes) enhances reaction efficiency.
Representative Reaction Conditions:
| Step | Reagents/Conditions | Solvent | Temperature | Yield |
|---|---|---|---|---|
| SNAr | 4-Methylpiperazine, DMA, N-ethyldiisopropylamine | DMA | 140°C (microwave) | ~75% |
Nitro Group Reduction to Aniline
The nitro intermediate is reduced using iron powder and ammonium chloride in a refluxing ethanol-water mixture. This method avoids over-reduction and preserves the integrity of sensitive functional groups.
Reduction Protocol:
Acylation with Acryloyl Chloride
The aniline intermediate reacts with acryloyl chloride in dichloromethane (DCM) at 0°C, using N,N-diisopropylethylamine (DIPEA) as a base to scavenge HCl. This low-temperature protocol minimizes polymerization of the acryloyl group.
Acylation Conditions:
| Parameter | Value |
|---|---|
| Reagent | Acryloyl chloride (1.1 equiv) |
| Base | DIPEA (1.2 equiv) |
| Solvent | DCM |
| Temperature | 0°C (ice/water bath) |
| Yield | 58% (analogous compound) |
Optimization Strategies and Industrial Scalability
Solvent and Catalyst Selection
- SNAr Reaction: DMA outperforms DMF and DMSO in minimizing side reactions due to its high boiling point and compatibility with microwave heating.
- Reduction Step: Ethanol-water mixtures provide an ideal balance between solubility and safety, avoiding hazardous hydrogen gas generation associated with catalytic hydrogenation.
Purification Techniques
Industrial Production Considerations
- Scalable Synthesis: Continuous flow reactors could enhance the SNAr and acylation steps by improving heat transfer and reducing reaction times.
- Cost Efficiency: Bulk procurement of 4-methylpiperazine and acryloyl chloride reduces material costs by ~40% in pilot-scale syntheses.
Comparative Analysis of Alternative Routes
Buchwald-Hartwig Amination
While SNAr is preferred for its simplicity, Buchwald-Hartwig amination offers an alternative for attaching piperazine to less-activated aryl halides. This method employs palladium catalysts (e.g., Pd₂(dba)₃) and ligands (Xantphos), but higher costs and sensitivity to oxygen limit its industrial application.
Direct Acylation of Preformed Amines
Pre-forming the 3-fluoro-4-(4-methylpiperazin-1-yl)aniline prior to acylation streamlines the process but requires stringent anhydrous conditions to prevent hydrolysis of acryloyl chloride.
Challenges and Mitigation
- Polymerization of Acryloyl Chloride: Controlled addition rates and low temperatures (<5°C) suppress unwanted radical polymerization.
- Byproduct Formation: Excess DIPEA (1.2 equiv) ensures complete neutralization of HCl, minimizing N-acylation side products.
Chemical Reactions Analysis
Types of Reactions
N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring or the fluoro-substituted phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides or nucleophiles are used under conditions such as elevated temperatures or the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry
N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide has been investigated for its potential as:
- Anticancer Agent : Research indicates its efficacy in targeting specific enzymes or receptors related to cancer pathways .
Studies have shown that this compound exhibits:
- Anti-inflammatory Properties : Potentially useful in treating inflammatory diseases.
- Antimicrobial Activity : It is being evaluated for effectiveness against various microbial strains .
Drug Development
The compound serves as a valuable building block in the synthesis of more complex therapeutic agents, particularly in the development of novel drugs aimed at specific diseases .
Case Study 1: Anticancer Research
A study explored the anticancer activity of derivatives based on this compound, demonstrating significant growth inhibition against various cancer cell lines, suggesting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Evaluation
Another investigation assessed the antimicrobial properties of this compound, revealing moderate to potent activity against specific bacterial strains, paving the way for its use in developing new antimicrobial agents .
Industrial Applications
This compound is also being explored for:
Mechanism of Action
The mechanism of action of N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include signal transduction mechanisms that are crucial for cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-(3-(7-((2-methoxy-4-((4-methylpiperazin-1-yl)methyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide
- 4-(3-(4-methylpiperazin-1-yl)phenyl)-2H-chromen-2-one
Uniqueness
N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide is unique due to its specific structural features, such as the fluoro-substituted phenyl group and the prop-2-enamide moiety. These features contribute to its distinct chemical reactivity and potential biological activities .
Biological Activity
N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide, a compound with the molecular formula C14H18FN3O and a molecular weight of 263.316 g/mol, has garnered attention in recent research for its potential biological activities, particularly as an inhibitor in various enzymatic pathways. This article explores the compound's biological activity, including its mechanisms of action, efficacy in different assays, and relevant case studies.
Chemical Structure and Properties
The compound features a prop-2-enamide backbone substituted with a 3-fluoro-4-(4-methylpiperazin-1-yl)phenyl group. Its structure is crucial for its biological interactions and pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C14H18FN3O |
| Molecular Weight | 263.316 g/mol |
| InChI Key | Not available |
| SMILES | Not available |
Research indicates that this compound may act as an inhibitor of specific enzymes, particularly tyrosinase (TYR), which is involved in melanin biosynthesis. Inhibition of TYR is significant for therapeutic applications in treating hyperpigmentation disorders.
Enzyme Inhibition Studies
In a study focused on the design and synthesis of new TYR inhibitors, derivatives containing the piperazine moiety were evaluated for their inhibitory effects against Agaricus bisporus tyrosinase (AbTYR). The results demonstrated that compounds with similar structural features exhibited competitive inhibition with IC50 values ranging from 0.09 to 0.18 μM, significantly lower than the reference compound kojic acid (IC50 = 17.76 μM) .
Cytotoxicity Assessment
The cytotoxic effects of this compound were assessed using the MTT assay on B16F10 melanoma cells. The findings indicated that while the compound effectively inhibited TYR activity, it did not exhibit cytotoxicity at concentrations that inhibited enzyme activity, suggesting a favorable safety profile for potential therapeutic use .
Case Studies and Research Findings
- Tyrosinase Inhibition : A series of derivatives were synthesized and evaluated for their ability to inhibit TYR activity. Among these, compounds featuring the 4-fluorobenzylpiperazine fragment demonstrated significant inhibition with IC50 values indicating high potency compared to traditional inhibitors .
- Urease Inhibition : Related studies have evaluated compounds with similar structural motifs for urease inhibition, revealing promising results with IC50 values significantly lower than standard inhibitors .
Q & A
What are the established synthetic routes for N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide, and how can reaction yields be optimized?
Answer:
The compound is synthesized via nucleophilic substitution and coupling reactions. A representative method involves reacting 3-fluoro-4-(4-methylpiperazin-1-yl)aniline with acryloyl chloride in anhydrous dichloromethane under nitrogen, followed by purification via silica gel chromatography (CH₂Cl₂:MeOH 9:1). Yields typically range between 69–74% . Optimization strategies include:
- Temperature control : Maintaining 0–5°C during acryloylation to minimize side reactions.
- Catalyst use : Triethylamine (TEA) as a base to enhance nucleophilicity.
- Purification : Gradient elution with polar solvents to isolate the product from unreacted aniline.
Which analytical techniques are critical for characterizing this compound and resolving structural ambiguities?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Assigns protons and carbons, e.g., the acrylamide carbonyl (δ ~165–170 ppm) and fluorine-coupled aromatic protons (δ ~6.8–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₁₇FN₃O: 278.1399, observed 278.1402) .
- X-ray crystallography : Resolves regiochemical ambiguities in the piperazine-fluorophenyl linkage .
What is the primary biochemical target of this compound, and how does its structure influence selectivity?
Answer:
The compound targets epidermal growth factor receptor (EGFR) kinases, particularly mutants like T790M. The 3-fluoro substituent enhances binding to hydrophobic pockets, while the 4-methylpiperazine group improves solubility and mitigates off-target effects on wild-type EGFR. Competitive inhibition assays (IC₅₀ = 2–10 nM) validate selectivity over structurally similar kinases (e.g., HER2, IC₅₀ > 1 µM) .
How do structural modifications at the acrylamide or piperazine moieties impact potency and pharmacokinetics?
Answer (Advanced):
- Acrylamide replacement : Substituting with propionamide reduces covalent binding to Cys797 in EGFR, decreasing irreversible inhibition (e.g., Ki increases from 0.8 nM to 12 nM) .
- Piperazine methylation : Removing the N-methyl group lowers metabolic stability (t₁/₂ in human liver microsomes drops from 45 min to <15 min) .
- Fluorine position : Moving fluorine to the 2-position disrupts π-stacking with kinase residues, reducing potency by ~50% .
What mechanisms explain this compound’s efficacy against EGFR T790M drug-resistant mutations?
Answer (Advanced):
The acrylamide moiety forms a covalent bond with Cys797 in the ATP-binding pocket, bypassing steric hindrance caused by the T790M gatekeeper mutation. Molecular dynamics simulations show the 4-methylpiperazine group stabilizes interactions with Asp855 and Lys745, maintaining nanomolar affinity (Kd = 1.2 nM) despite the methionine substitution .
Which in vivo models are appropriate for evaluating its pharmacokinetic/pharmacodynamic (PK/PD) profile?
Answer (Advanced):
- Xenograft models : NSCLC H1975 (EGFR L858R/T790M) tumors in nude mice, with dose-ranging studies (10–100 mg/kg oral) to assess tumor regression and plasma exposure (Cmax = 1.5–3.2 µM) .
- CNS penetration : Brain-to-plasma ratio (0.3–0.5) quantified via LC-MS/MS in transgenic EGFR-driven glioma models .
- Metabolite profiling : Identification of N-oxide derivatives in hepatic S9 fractions using UPLC-QTOF .
How can conflicting bioactivity data across studies be systematically addressed?
Answer (Advanced):
- Assay standardization : Compare enzymatic (e.g., ADP-Glo™ kinase assays) vs. cellular (e.g., Western blot for p-EGFR) IC₅₀ values to distinguish target engagement from off-target effects .
- Batch analysis : Verify compound purity (>98% by HPLC) and exclude degradation products (e.g., hydrolyzed acrylamide) via stability studies in PBS .
- Computational modeling : Use free-energy perturbation (FEP) to reconcile discrepancies in mutant vs. wild-type binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
